3,4,5-Trimethylaniline
Overview
Description
3,4,5-Trimethylaniline: is an organic compound with the molecular formula C9H13N . It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by methyl groups at the 3, 4, and 5 positions. . It appears as a grey solid and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethylaniline can be synthesized through several methods. One common method involves the nitration of mesitylene (1,3,5-trimethylbenzene) to form 3,4,5-trimethylnitrobenzene, followed by reduction to this compound. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using iron powder and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,4,5-trimethylnitrobenzene. This process is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4,5-trimethylbenzoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 3,4,5-trimethylcyclohexylamine using hydrogen gas and a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: 3,4,5-Trimethylbenzoquinone.
Reduction: 3,4,5-Trimethylcyclohexylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3,4,5-Trimethylaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for the preparation of various substituted anilines and benzenes .
Biology and Medicine: In biological research, this compound is used in the synthesis of pharmaceuticals and agrochemicals. It is a precursor for the development of compounds with potential therapeutic properties .
Industry: The compound is used in the production of polymers, resins, and other materials. It is also employed in the manufacture of rubber chemicals and as a curing agent for epoxy resins .
Mechanism of Action
The mechanism of action of 3,4,5-trimethylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amino group, which can donate electrons to electrophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
2,4,6-Trimethylaniline (Mesidine): Another trimethyl derivative of aniline, where the methyl groups are at the 2, 4, and 6 positions.
3,5-Dimethylaniline: A dimethyl derivative of aniline with methyl groups at the 3 and 5 positions.
Comparison: 3,4,5-Trimethylaniline is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. Compared to 2,4,6-trimethylaniline, it has different steric and electronic effects, leading to variations in its reactivity and applications. The presence of three methyl groups in this compound also distinguishes it from 3,5-dimethylaniline, which has only two methyl groups and therefore different chemical behavior .
Properties
IUPAC Name |
3,4,5-trimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCUMAUHMPSRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167675 | |
Record name | 3,4,5-Trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1639-31-2 | |
Record name | 3,4,5-Trimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1639-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1639-31-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,4,5-Trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4,5-TRIMETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH8A4NC8F3 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reaction of 2,6-Dibromo-3,4,5-trimethylaniline with alkyl nitrites in N,N-dimethylformamide?
A1: Studies show that reacting 2,6-Dibromo-3,4,5-trimethylaniline with t-butyl nitrite in N,N-dimethylformamide under specific conditions (60–65 °C) leads to an unexpected outcome. Besides the anticipated product, 4,6-dibromo-1,2,3-trimethylbenzene, a significant amount of side-chain nitration product, 3,5-dibromo-2,6-dimethylphenylnitromethane, is also formed. [] This suggests that the reaction conditions can significantly influence the product distribution and lead to unexpected side reactions.
Q2: How does the addition of methyl groups to the aromatic ring of N,N-dimethylaniline influence its nitration reaction?
A2: Research indicates that increasing the number of methyl groups on the aromatic ring of N,N-dimethylaniline significantly impacts its reactivity with nitric acid in a sulfuric acid medium. [] While N,N-dimethyl-4-methylaniline shows no detectable ipso-attack (nitration at the carbon already occupied by the methyl group) in these conditions, introducing an additional methyl group in the 3-position (N,N-dimethyl-3,4-dimethylaniline) leads to 16-51% ipso-attack at the 4-position. This effect is even more pronounced with N,N-dimethyl-3,4,5-trimethylaniline, where 85% ipso-attack at the 4-position is observed. This suggests that the presence and position of methyl substituents play a crucial role in directing the electrophilic aromatic substitution reaction and influencing the product distribution.
Q3: Has 3,4,5-Trimethylaniline been found in nature?
A3: Yes, this compound has been identified in the marine brown alga Melanothamnus afaqhusainii. [] This discovery marks the first reported instance of isolating this compound from a natural source.
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